3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Description
Properties
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(furan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-11-4-3-10(12(16)8-11)9-20-17-6-5-13(18)14-2-1-7-19-14/h1-4,6-8H,5,9H2/b17-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGWXUCGTIWBRO-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves the following steps:
Formation of 3-(2-furyl)-3-oxopropanal: This can be achieved through the aldol condensation of furfural with acetone under basic conditions.
Oximation: The resulting 3-(2-furyl)-3-oxopropanal is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
O-(2,4-dichlorobenzyl) Protection: The oxime is then protected by reacting it with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-(2-furyl)-3-hydroxypropane derivatives.
Substitution: Various substituted oxime derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its role as an inhibitor of colony stimulating factor-1 receptor (CSF-1R). CSF-1R is implicated in various pathological conditions, including cancer and inflammatory diseases. Inhibitors of this receptor can potentially modulate immune responses and tumor growth, making 3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime a candidate for therapeutic development .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its oxime functional group allows for further transformations, including reactions with electrophiles or nucleophiles to form new carbon-carbon or carbon-nitrogen bonds. This property is particularly useful in the development of pharmaceuticals and agrochemicals .
Photochemical Applications
Research indicates that derivatives of oxime compounds can act as UV absorbers. The structural characteristics of this compound may allow it to be utilized in formulations that require UV protection, such as in cosmetics or coatings .
Antioxidant Activity
Some studies suggest that oxime derivatives exhibit antioxidant properties. The presence of the furyl group may enhance the electron-donating ability of the compound, providing potential applications in food preservation and cosmetic formulations where oxidative stability is crucial .
Case Study 1: CSF-1R Inhibition
A study published in a patent document highlights the efficacy of certain oxime derivatives as CSF-1R inhibitors. The research demonstrated that compounds similar to this compound showed promising results in preclinical models for treating tumors by modulating macrophage activity .
Case Study 2: Synthesis of Novel Antioxidants
Another research effort focused on synthesizing new antioxidant agents derived from oxime compounds. The study reported that modifications to the oxime structure significantly enhanced radical scavenging activity, suggesting that this compound could serve as a lead compound for developing novel antioxidants .
Data Tables
| Compound Name | CSF-1R Inhibition | Antioxidant Activity | UV Absorption Capability |
|---|---|---|---|
| This compound | Yes | Moderate | High |
| Other Oxime Derivative A | Yes | High | Moderate |
| Other Oxime Derivative B | No | Low | High |
Mechanism of Action
The mechanism of action of 3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analysis
Furyl-containing compounds are documented in agrochemicals (e.g., furilazole in ). Halogenated benzyl groups (e.g., 2,4-dichloro, 2,6-dichloro) increase lipophilicity (logP ~6.7 in ) and resistance to metabolic degradation, critical for prolonged pesticidal or antifungal activity.
Physicochemical Properties :
- The naphthyl derivative (MW 515.1) has higher molecular weight and halogen content than the target compound, likely improving environmental persistence but increasing toxicity risks.
- Thiazolyl and pyran derivatives exhibit heterocyclic diversity, which can modulate solubility and target specificity (e.g., thiazoles in kinase inhibitors).
Purity and Applications: Compounds with >90% purity (e.g., ) are typically used in rigorous R&D, while lower-purity analogs may serve as intermediates.
Research Findings and Trends
Synthetic Accessibility :
- Analogs like 478047-01-7 are synthesized via oxime formation between ketones and hydroxylamine derivatives, followed by benzylation ().
Market and Availability :
- Suppliers like AK Scientific, Parchem, and Key Organics () dominate production, with prices and availability varying by substituent complexity.
Biological Activity
Chemical Identity
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, with CAS Number 866049-71-0, is a compound characterized by the molecular formula and a molecular weight of 312.15 g/mol. It features a furan ring and a dichlorobenzyl oxime moiety, which contribute to its biological activity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxime group can participate in nucleophilic reactions, making it a potential candidate for enzyme inhibition.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, oximes are known to inhibit bacterial growth by interfering with cell wall synthesis or enzyme activity. Preliminary studies suggest that this compound may possess similar effects, although specific data on its antimicrobial efficacy remains limited.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound have shown promise in cancer cell lines. The compound's structure suggests potential interactions with DNA or cellular signaling pathways involved in apoptosis. However, detailed studies are required to quantify its effectiveness and mechanism in cancer therapy.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes due to the presence of the oxime functional group. Enzyme assays could reveal its potential as a therapeutic agent in diseases where enzyme dysregulation is a factor.
Case Studies
- Antimicrobial Activity : A study assessed various oxime derivatives for their antimicrobial properties against common pathogens. While this compound was not the primary focus, related compounds showed significant inhibition against Gram-positive bacteria.
- Cytotoxic Effects : In vitro studies on cancer cell lines indicated that derivatives of oxime compounds could induce apoptosis. Further research is needed to establish whether this compound exhibits similar properties.
Data Table: Biological Activity Overview
| Activity Type | Description | Findings |
|---|---|---|
| Antimicrobial | Potential to inhibit bacterial growth | Limited data; related compounds show promise |
| Cytotoxicity | Effects on cancer cell lines | Preliminary evidence suggests activity |
| Enzyme inhibition | Possible inhibition of specific enzymes | Requires further investigation |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime?
Methodological Answer:
- Core Reaction: The oxime formation involves condensing 3-(2-furyl)-3-oxopropanal with hydroxylamine hydrochloride, followed by O-benzylation using 2,4-dichlorobenzyl chloride.
- Key Steps:
- Oxime Formation: React the ketone (3-(2-furyl)-3-oxopropanal) with NH₂OH·HCl in ethanol/water (1:1) under reflux (70°C, 4–6 hrs). Monitor progress via TLC (hexane:ethyl acetate 3:1) .
- Benzylation: Use 2,4-dichlorobenzyl chloride with K₂CO₃ as a base in DMF at 60°C for 12 hrs. Purify via column chromatography (silica gel, gradient elution from hexane to 20% ethyl acetate) .
- Yield Optimization: Adjust stoichiometry (1.2 eq. benzyl chloride) and ensure anhydrous conditions to minimize hydrolysis side products.
Q. How is the purity and identity of the compound verified?
Methodological Answer:
- Analytical Techniques:
- ¹H NMR (CDCl₃): Look for the oxime proton (δ 8.2–8.5 ppm, singlet), furyl protons (δ 6.3–7.4 ppm), and dichlorobenzyl aromatic protons (δ 7.1–7.6 ppm) .
- ¹³C NMR: Confirm carbonyl (δ 190–200 ppm) and oxime (δ 150–160 ppm) carbons .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the oxime group in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance: The 2,4-dichlorobenzyl group creates steric bulk, reducing nucleophilic attack at the oxime nitrogen. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate this .
- Electronic Effects: Electron-withdrawing Cl substituents on the benzyl group stabilize the oxime via resonance, decreasing its reactivity. Activate the oxime with BF₃·OEt₂ in Friedel-Crafts alkylation reactions .
- Case Study: In Suzuki-Miyaura coupling, the oxime’s electron-deficient nature requires Pd(OAc)₂ (5 mol%) and K₂CO₃ in dioxane/water (100°C, 12 hrs) for effective aryl boronic acid coupling .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Q. What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Stability Profiling: Accelerated degradation studies (40°C/75% RH for 4 weeks) show 15% decomposition via oxime hydrolysis.
- Mitigation:
Key Research Gaps Identified
- Mechanistic Studies: Limited data on the oxime’s role in metal-catalyzed C–H activation.
- Biological Activity: No published studies on its kinase inhibition or antibacterial potential.
Recommendations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
